molecular formula C18H20BrN3O2 B3435590 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine

Cat. No.: B3435590
M. Wt: 390.3 g/mol
InChI Key: BLVSNGBZBMAAJV-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine is a synthetic chemical scaffold of significant interest in medicinal chemistry research. Its structure, incorporating a piperazine core functionalized with both a 5-bromo-2-methoxybenzyl group and a nicotinoyl (pyridine-3-carbonyl) moiety, suggests potential as a key intermediate or precursor in the development of novel bioactive molecules . The piperazine ring is a privileged structure in pharmacology, frequently employed to optimize the physicochemical properties of lead compounds and to serve as a conformational scaffold for positioning pharmacophoric elements . Piperazine-containing compounds have demonstrated a wide spectrum of biological activities and are found in numerous FDA-approved drugs targeting various diseases, including cancer, viral infections, and central nervous system disorders . The specific substitution pattern on this compound—combining aryl and acyl groups on the piperazine nitrogen atoms—is a common feature in many drug discovery campaigns, particularly in the synthesis of kinase inhibitors and receptor modulators . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-24-17-5-4-16(19)11-15(17)13-21-7-9-22(10-8-21)18(23)14-3-2-6-20-12-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVSNGBZBMAAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.

    Piperazine Formation: The brominated intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Pyridine Carbonyl Addition: Finally, the piperazine derivative is coupled with pyridine-3-carbonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several key reaction types, primarily influenced by its functional groups:

  • Nucleophilic substitution (SNAr) at the bromine atom : The bromine atom in the 5-bromo-2-methoxyphenyl group is susceptible to nucleophilic substitution due to its electron-deficient aromatic ring. This reaction is facilitated by electron-withdrawing groups like methoxy, which direct nucleophilic attack to the para position .

  • Oxidation/reduction of methoxy group : The methoxy group can be oxidized to aldehyde or carboxylic acid derivatives, though specific conditions for this compound are not detailed in the provided literature.

  • Piperazine ring reactivity : The piperazine moiety may participate in alkylation or acylation reactions, though its primary role in this compound appears to be structural and conformational flexibility.

Reaction Conditions and Reagents

2.1 Bromine Substitution

  • SNAr mechanism : Requires deprotonation of the bromine atom under basic conditions (e.g., cyclohexyl magnesium chloride) and a good leaving group. Analogous reactions in piperazine derivatives involve halogen exchange with nucleophiles like azide or thiols .

  • Palladium-catalyzed coupling : For C–C bond formation, Pd catalysts enable arylation or alkylation. For example, HFIP solvent improves solubility and reaction efficiency in such systems .

2.2 Methoxy Group Modifications
While direct oxidation/reduction data is unavailable for this compound, analogous methoxyphenyl groups typically use oxidizing agents like KMnO₄ or reducing agents like LiAlH₄.

Comparative Reaction Analysis

4.1 Halogen Substitution
The bromine atom’s reactivity is higher than chloro or fluoro analogs due to its larger atomic size and polarizability, enabling faster nucleophilic displacement .

4.2 Role of Piperazine
The piperazine ring enhances structural flexibility, allowing the compound to adopt conformations suitable for target binding in biological systems. This is critical for its potential as a pharmacophore in medicinal chemistry .

Scientific Research Applications

Synthesis and Properties

The synthesis of BFP typically involves multi-step organic reactions, including bromination, piperazine formation, and the addition of the pyridine carbonyl group. This compound is characterized by significant reactivity due to the presence of the bromine atom, which enhances its interaction with biological targets.

Medicinal Chemistry

BFP has garnered interest in medicinal chemistry for its potential as a pharmacophore in drug design. Its structure suggests that it may interact with various biological receptors, particularly in the context of neurological disorders. The compound has been investigated for its ability to act as a ligand for serotonin 5-HT1A receptors, which are critical in mood regulation and anxiety disorders.

Biological Studies

Research has shown that BFP can be used in biological studies focusing on receptor binding and enzyme inhibition. Its unique functional groups allow it to serve as a tool in understanding molecular interactions within biological systems. For example, studies have indicated that compounds similar to BFP may exhibit antioxidant properties by scavenging hydroxyl radicals, which are implicated in oxidative stress-related diseases.

Materials Science

In materials science, BFP is explored for its potential applications in developing novel materials such as polymers and nanomaterials. The compound's structural flexibility and ability to form coordination complexes with transition metals have been studied for their implications in creating advanced materials with specific properties, including antifungal activity.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the pyridine carbonyl group are key functional groups that enable binding to receptors or enzymes. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key analogs and their structural/functional differences:

Compound Name (Example) Piperazine Substituent 1 Piperazine Substituent 2 Key Structural Variations Biological Relevance References
Target Compound 5-Bromo-2-methoxyphenylmethyl Pyridine-3-carbonyl Unique bromo-methoxy-phenylmethyl group Hypothesized CNS or antiviral activity
1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine Benzyl 5-Bromo-3-pyridinyl carbonyl Benzyl vs. bromo-methoxyphenylmethyl Potential antiviral (CCR5 targeting)
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 5-Chloro-2-methylphenyl 2-Chloropyridine-3-carbonyl Chloro-methylphenyl; chloropyridine vs. pyridine Serotonin/dopamine receptor antagonism
4-(3-Fluorobenzoyl)-1-piperazinylmethanone 3-Fluorobenzoyl Pyridine-3-carbonyl Fluorobenzoyl vs. bromo-methoxyphenylmethyl Enhanced receptor binding affinity
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl Piperidin-4-yl Piperidine vs. pyridine carbonyl Dopamine D2 receptor affinity
Key Observations:
  • Methoxy Positioning : The ortho-methoxy group in the target compound may restrict rotation, stabilizing a bioactive conformation, as seen in 2-methoxyphenyl derivatives with high D2 receptor affinity .
  • Pyridine vs. Piperidine : Pyridine-3-carbonyl (target) offers stronger hydrogen-bonding capacity than piperidine, possibly enhancing target engagement .

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring, which is a common motif in medicinal chemistry, and is substituted with both a brominated methoxyphenyl group and a pyridine carbonyl group. The unique structure of this compound suggests various avenues for biological activity, particularly in pharmacological applications.

Chemical Structure

The IUPAC name for this compound is [4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone. The molecular formula is C18H20BrN3O2, and its structure can be represented as follows:

InChI 1S C18H20BrN3O2 c1 24 17 5 4 16 19 11 15 17 13 21 7 9 22 10 8 21 18 23 14 3 2 6 20 12 14 h2 6 11 12H 7 10 13H2 1H3\text{InChI 1S C18H20BrN3O2 c1 24 17 5 4 16 19 11 15 17 13 21 7 9 22 10 8 21 18 23 14 3 2 6 20 12 14 h2 6 11 12H 7 10 13H2 1H3}

The biological activity of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine is primarily attributed to its ability to interact with specific molecular targets. The brominated methoxyphenyl group enhances the compound's binding affinity to various receptors and enzymes due to its unique electronic properties. The piperazine moiety provides structural flexibility, allowing the compound to adapt to different binding sites.

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neurological Disorders : The compound is being explored as a potential pharmacophore in drug design aimed at treating neurological disorders. Its structural components are conducive to interactions with neurotransmitter receptors .
  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, particularly in pathways related to metabolic disorders. For example, it has been studied for its inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism .

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialExhibited significant activity against MRSA
NeurologicalPotential as a treatment for neurological disorders
Enzyme InhibitionInhibitory effects on DPP-IV

Detailed Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of piperazine derivatives found that compounds similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Neurological Applications : Research focusing on the pharmacological profiles of piperazine derivatives has indicated their potential in modulating neurotransmitter systems, which could lead to advancements in treatments for conditions such as depression and anxiety .
  • DPP-IV Inhibition : A comparative analysis of DPP-IV inhibitors highlighted the enhanced potency of compounds with halogen substitutions like bromine, suggesting that 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine may offer improved therapeutic outcomes in managing type 2 diabetes mellitus .

Q & A

Q. What synthetic routes are most effective for preparing 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclization : React 5-bromo-2-methoxybenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 1-[(5-bromo-2-methoxyphenyl)methyl]piperazine intermediate .

Acylation : Introduce the pyridine-3-carbonyl group using pyridine-3-carboxylic acid activated with POCl₃ or EDCI/HOBt. POCl₃ is preferred for higher yields in non-aqueous solvents (e.g., DCM) .
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

  • Purify intermediates via column chromatography (gradient elution).

    • Data Table : Synthetic Yields
StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, CH₃CN, reflux75–85
AcylationPOCl₃, DCM, 0–5°C60–70

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm substitution patterns (e.g., aromatic protons for bromo-methoxybenzyl at δ 7.2–7.8 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 416.1 (calculated for C₁₉H₂₁BrN₃O₂) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm >95% purity .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for structurally similar piperazine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

Structural variations : Minor substitutions (e.g., bromine vs. chlorine on the phenyl ring) alter steric/electronic properties .

Assay conditions : Adjust parameters like pH, solvent (DMSO vs. saline), or cell line (HEK293 vs. HeLa) to replicate reported results .
Case Study :

  • A 2019 study found that 5-bromo substitution enhances σ-receptor affinity but reduces solubility, requiring DMSO concentrations >5% for in vitro assays .

    • Data Table : Bioactivity Comparison
DerivativeTargetIC₅₀ (µM)Solubility (mg/mL)Reference
5-Bromo analogσ-Receptor0.120.8 (DMSO)
5-Chloro analogσ-Receptor0.452.1 (saline)

Q. How can structure-activity relationship (SAR) studies optimize this compound for dopamine receptor selectivity?

  • Methodological Answer :
  • Modify the pyridine-3-carbonyl group : Replace with pyrazine or isonicotinoyl to test D3 vs. D2 receptor binding .
  • Adjust the methoxy position : Moving from 2-methoxy to 3-methoxy on the phenyl ring reduces off-target α₁-adrenergic activity .
    Experimental Design :

Synthesize 10 analogs with systematic substitutions.

Screen using radioligand binding assays (³H-spiperone for D2; ³H-7-OH-DPAT for D3) .

Q. What analytical challenges arise in stability studies of this compound under physiological conditions?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the amide bond (pyridine-3-carbonyl-piperazine) occurs at pH >7.4, generating pyridine-3-carboxylic acid and piperazine byproducts .
  • Mitigation Strategies :
  • Use buffered solutions (pH 6.8–7.2) for in vitro studies.
  • Monitor stability via LC-MS over 24–72 hours .

Critical Analysis of Contradictions

  • Synthetic Yields : reports 75–85% yields for cyclization, while older methods (e.g., ) achieve only 50–60% due to side reactions with unprotected amines. This highlights the importance of optimizing protecting groups .
  • Bioactivity : Discrepancies in σ-receptor binding between bromo and chloro analogs ( vs. 12) may reflect assay sensitivity to solvent polarity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine

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